[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid
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Overview
Description
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BClNO3 . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of both a boronic acid group and a morpholine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the reduction of the nitro group to an amine, followed by the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules. Its ability to form stable boron-oxygen bonds makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in cancer treatment, antimicrobial agents, and other therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming stable bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid involves its ability to form stable boron-oxygen bonds. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The compound acts as a nucleophile, participating in transmetalation reactions with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Morpholinophenylboronic acid: Another boronic acid with a morpholine ring, used in similar applications.
2-Chlorophenylboronic acid: A related compound with a chlorine substituent, used in various organic syntheses.
Uniqueness: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is unique due to the presence of both a chlorine atom and a morpholine ring in its structure. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYZJKPFWQQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)N2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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